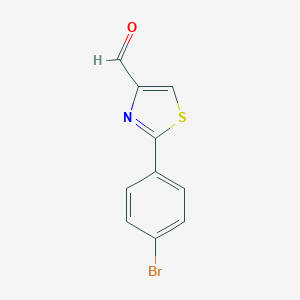

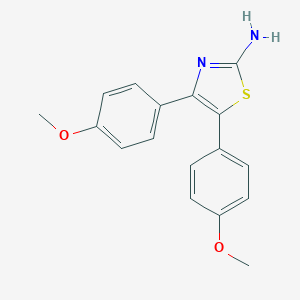

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

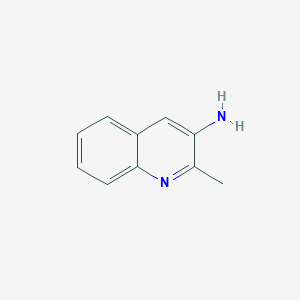

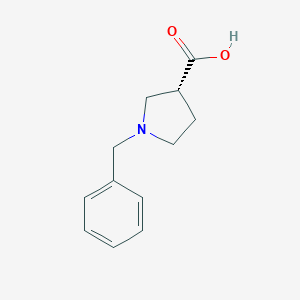

“4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is a member of thiazoles and an aromatic amide . It has a molecular formula of C23H25N3O3S .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was synthesized from the coupling reaction between 4,5-bis(4-methoxy phenyl)imidazole and the diazonium salt of 4-Amino benzoic acid in an alkaline medium at 0-5 ᵒC .Molecular Structure Analysis

The molecular structure of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” can be represented by the canonical SMILES string: CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC .Physical And Chemical Properties Analysis

The molecular weight of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is 423.5 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .科学研究应用

Excited-State Intramolecular Proton Transfer (ESIPT)

A study by Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives in controlling the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials with tunable white-light luminescence properties, which have potential applications in white organic light emitting diodes (WOLEDs) Zhang et al., 2016.

Corrosion Inhibition

Prashanth et al. (2021) synthesized new imidazole derivatives, including those related to 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, demonstrating their effectiveness as corrosion inhibitors on mild steel in acidic solutions. This study highlights the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications Prashanth et al., 2021.

Anthelmintic and Anti-inflammatory Activities

Research by Shetty et al. (2010) focused on the synthesis of novel imidazothiazole sulfides and sulfones derived from 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine and their evaluation for anthelmintic and anti-inflammatory activities. These compounds showed promising results, indicating their potential for developing new treatments in these areas Shetty et al., 2010.

Tyrosinase Inhibitory Activity

A study by Cytarska and Kolasa (2023) reported on the synthesis of bis-thiazole derivatives, including 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibited high tyrosinase inhibitory activity. These findings suggest potential applications in the treatment of hyperpigmentation disorders Cytarska & Kolasa, 2023.

Antioxidant, Antibacterial, and Antifungal Activities

Poola et al. (2020) synthesized α-thiazolyl aminomethylene bisphosphonates catalyzed by nano silver particles, showing significant antioxidant, antibacterial, and antifungal activities. These results indicate the potential of these compounds in developing new antimicrobial and antioxidant agents Poola et al., 2020.

Photoluminescent and Electroluminescent Properties

Sato et al. (2001) investigated thermotropic liquid crystalline quaterphenyl analogs, including those with 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine, for their photoluminescent (PL) and electroluminescent (EL) properties. These materials emit blue and green fluorescence and have potential applications in organic EL devices Sato et al., 2001.

未来方向

属性

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQJYRXMLSGBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363230 |

Source

|

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine | |

CAS RN |

24827-38-1 |

Source

|

| Record name | 4,5-Bis(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24827-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。